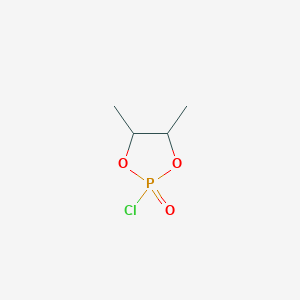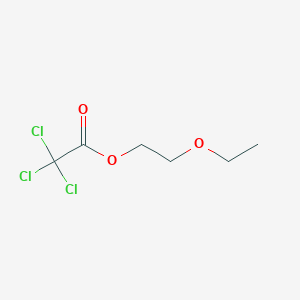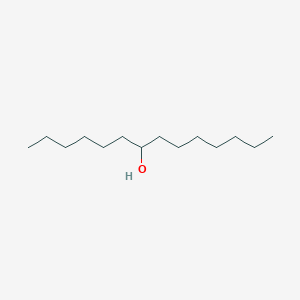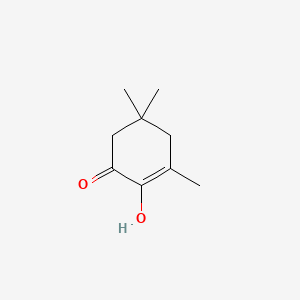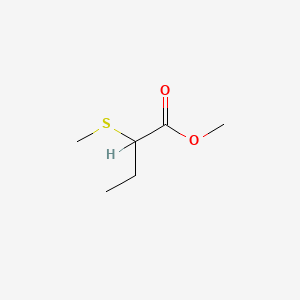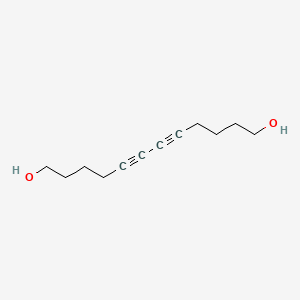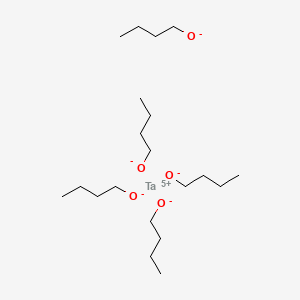
Butoxi de tantalio(V) (5:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
butan-1-olate;tantalum(5+) is a chemical compound with the molecular formula C20H45O5TaThis compound is a colorless to light yellow liquid that is sensitive to air and moisture . It is used in various scientific research fields due to its unique properties and applications.
Aplicaciones Científicas De Investigación
butan-1-olate;tantalum(5+) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Synthesis: It is used in the synthesis of tantalum oxide nanoparticles, which have applications in electronics and optics.
Nanotechnology: It is used in the preparation of nanomaterials with unique properties.
Alternative Energy: It is used in the development of materials for alternative energy sources, such as solar cells and fuel cells.
Safety and Hazards
Métodos De Preparación
butan-1-olate;tantalum(5+) can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride with 1-butanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
butan-1-olate;tantalum(5+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tantalum oxide.
Hydrolysis: It reacts with water to form tantalum hydroxide and 1-butanol.
Substitution: It can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides or amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are tantalum oxide, tantalum hydroxide, and various tantalum alkoxides or amides .
Mecanismo De Acción
The mechanism of action of butan-1-olate;tantalum(5+) involves its ability to act as a precursor for the formation of tantalum oxide and other tantalum compounds. The compound reacts with water or other reagents to form tantalum hydroxide or tantalum oxide, which can then be used in various applications. The molecular targets and pathways involved in these reactions include the hydrolysis and oxidation of the tantalum butoxide moiety .
Comparación Con Compuestos Similares
butan-1-olate;tantalum(5+) can be compared with other similar compounds, such as:
Tantalum (V) ethoxide: Similar to butan-1-olate;tantalum(5+), tantalum (V) ethoxide is used as a precursor for the synthesis of tantalum oxide nanoparticles.
Tantalum (V) isopropoxide: This compound is also used in catalysis and material synthesis, but it has different reactivity and properties compared to butan-1-olate;tantalum(5+).
Tantalum (V) methoxide: This compound is used in similar applications but has a different molecular structure and reactivity.
butan-1-olate;tantalum(5+) is unique due to its specific reactivity and applications in various scientific research fields.
Propiedades
Número CAS |
51094-78-1 |
|---|---|
Fórmula molecular |
C20H50O5Ta |
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
butan-1-ol;tantalum |
InChI |
InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |
Clave InChI |
PVZMSIQWTGPSHJ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ta+5] |
SMILES canónico |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] |
| 51094-78-1 | |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Tantalum(V) butoxide utilized in the sol-gel synthesis of InTaO4?
A: Tantalum(V) butoxide, also known as 1-Butanol, tantalum(5+) salt (5:1), serves as a crucial precursor in the synthesis of InTaO4 nanoparticles via the sol-gel method []. Its chemical properties, particularly its ability to undergo hydrolysis and condensation reactions, make it ideal for this process.
Q2: How does the choice of Tantalum(V) butoxide over other tantalum precursors impact the properties of the final InTaO4 photocatalyst?
A: The research emphasizes that utilizing Tantalum(V) butoxide through the esterification method leads to a more uniform mixing with the Indium precursor compared to solid-state fusion []. This homogeneity at the molecular level is vital as it directly translates to the formation of InTaO4 nanoparticles with controlled size and crystallinity. This, in turn, significantly enhances the photocatalytic activity of the final product compared to InTaO4 synthesized via conventional solid-state fusion, which often results in irregular morphology and agglomeration, hindering its performance [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


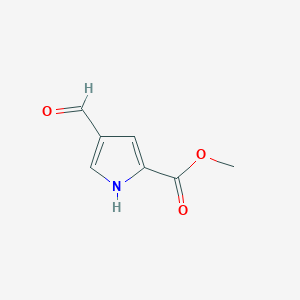
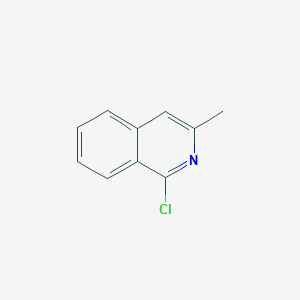
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
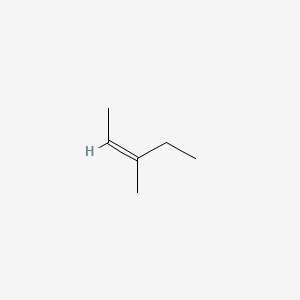
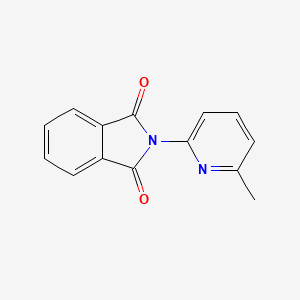
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
